

# Head-to-head comparison of Infigratinib Phosphate and Pemigatinib in FGFR2-fusion models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Infigratinib Phosphate |           |
| Cat. No.:            | B608101                | Get Quote |

# Head-to-Head Comparison: Infigratinib Phosphate vs. Pemigatinib in FGFR2-Fusion Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent FGFR2 inhibitors, **Infigratinib Phosphate** and Pemigatinib, specifically within the context of FGFR2-fusion-driven cancer models. The information presented is collated from preclinical and clinical studies to aid in research and development decisions.

## **Executive Summary**

Both Infigratinib Phosphate and Pemigatinib are potent, selective, ATP-competitive inhibitors of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] They have shown significant anti-tumor activity in preclinical models and clinical trials involving cholangiocarcinoma (CCA) with FGFR2 gene fusions or rearrangements.[3][4][5] While direct head-to-head preclinical studies are limited, this guide synthesizes available data to draw a comparative picture of their efficacy, mechanism of action, and experimental validation.

#### **Data Presentation**



**Table 1: In Vitro Efficacy in FGFR2-Fusion Positive Cell** 

Lines

| Drug         | Cell Line    | FGFR2 Fusion<br>Partner | IC50 (nM)       | Reference |
|--------------|--------------|-------------------------|-----------------|-----------|
| Infigratinib | ICC13-7      | N/A                     | 12              | [6]       |
| Infigratinib | AN3-CA       | N/A                     | 39              | [7]       |
| Infigratinib | N/A          | N/A                     | 1.4 (for FGFR2) | [7]       |
| Pemigatinib  | PDC-DUC18828 | N/A                     | 4               | [8]       |
| Pemigatinib  | PDO-DUC18828 | N/A                     | 2               | [8]       |
| Pemigatinib  | N/A          | N/A                     | 0.5 (for FGFR2) | [9]       |

N/A: Not available in the cited literature.

## **Table 2: In Vivo Efficacy in FGFR2-Fusion Xenograft Models**



| Drug                     | Xenograft<br>Model                                     | Tumor Type                                                      | Dosing                                  | Outcome                                                                      | Reference |
|--------------------------|--------------------------------------------------------|-----------------------------------------------------------------|-----------------------------------------|------------------------------------------------------------------------------|-----------|
| Infigratinib<br>(BGJ398) | Patient-<br>Derived<br>Xenograft<br>(PDX)              | Cholangiocar<br>cinoma                                          | N/A                                     | Significantly<br>reduced<br>tumor burden                                     | [3][10]   |
| Infigratinib             | PDX Models                                             | Cholangiocar<br>cinoma,<br>Breast, Liver,<br>Gastric,<br>Glioma | N/A                                     | Reduction in tumor volume                                                    | [11]      |
| Pemigatinib              | Patient-<br>Derived<br>Xenograft<br>(PDC-<br>DUC18828) | Intrahepatic<br>Cholangiocar<br>cinoma                          | 5 mg/kg, oral<br>gavage, 5<br>days/week | Significantly impaired tumor growth, 1.7-fold improvement in median survival | [8]       |

N/A: Not available in the cited literature.

# Table 3: Clinical Efficacy in FGFR2 Fusion/Rearrangement Cholangiocarcinoma (Previously Treated)



| Metric                                    | Infigratinib (Phase 2) | Pemigatinib (FIGHT-202,<br>Phase 2) |
|-------------------------------------------|------------------------|-------------------------------------|
| Objective Response Rate (ORR)             | 23.1%                  | 35.5%                               |
| Median Duration of Response (DoR)         | 5.0 months             | 7.5 months                          |
| Median Progression-Free<br>Survival (PFS) | 7.3 months             | 6.9 months                          |
| Median Overall Survival (OS)              | 12.2 months            | 21.1 months                         |

#### **Mechanism of Action**

Both Infigratinib and Pemigatinib are ATP-competitive inhibitors that target the kinase domain of FGFRs.[1][2] FGFR2 fusions lead to constitutive activation of the receptor, driving downstream signaling pathways crucial for cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[2][3] By blocking the ATP-binding site, these inhibitors prevent autophosphorylation of the FGFR2 fusion protein, thereby inhibiting the downstream signaling cascade and leading to decreased cell proliferation and induction of apoptosis.[1][2]

### **Signaling Pathway Diagram**





FGFR2 Fusion Signaling and Inhibition

Click to download full resolution via product page

Caption: Inhibition of constitutively active FGFR2 fusion protein by Infigratinib and Pemigatinib blocks downstream signaling pathways.

# Experimental Protocols Cell Viability Assay (Comparative IC50 Determination)

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of **Infigratinib Phosphate** and Pemigatinib in FGFR2-fusion positive cancer cell lines.

Methodology:



- Cell Seeding: Seed FGFR2-fusion positive cells (e.g., patient-derived cholangiocarcinoma cell lines) in 96-well plates at a density of 1 x 10<sup>3</sup> to 5 x 10<sup>3</sup> cells per well and incubate for 24 hours.[12]
- Drug Treatment: Prepare serial dilutions of **Infigratinib Phosphate** and Pemigatinib in fresh culture medium. Replace the medium in the cell plates with the drug-containing medium, including a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for 72 hours to 5 days.[12]
- Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS assay.[12][13]
- Data Analysis: Measure luminescence or absorbance and normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 values using non-linear regression analysis.



Click to download full resolution via product page

Caption: Experimental workflow for comparative cell viability assay.

#### In Vivo Xenograft Model (Comparative Efficacy Study)

Objective: To evaluate and compare the in vivo anti-tumor efficacy of **Infigratinib Phosphate** and Pemigatinib in a patient-derived xenograft (PDX) model of FGFR2-fusion positive cholangiocarcinoma.

#### Methodology:

- Model Establishment: Subcutaneously implant tumor fragments from an FGFR2-fusion positive cholangiocarcinoma PDX model into immunocompromised mice.[8][10]
- Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~125-150 mm³), randomize the mice into three groups: Vehicle control,



#### Infigratinib Phosphate, and Pemigatinib.[8][14]

- Drug Administration: Administer the drugs and vehicle control orally, once daily, for a predetermined period (e.g., 3-4 weeks).[8]
- Tumor Measurement: Measure tumor volume with calipers twice or three times a week.[8]
- Endpoint: The study endpoint may be a specific tumor volume, a set duration of treatment, or signs of toxicity. Efficacy is determined by tumor growth inhibition.
- Data Analysis: Plot mean tumor volume over time for each group. Statistically compare the tumor growth between the treatment groups and the vehicle control group.





Click to download full resolution via product page

Caption: Workflow for a comparative in vivo xenograft study.

### Conclusion



Both Infigratinib Phosphate and Pemigatinib demonstrate potent and selective inhibition of FGFR2 fusions, leading to significant anti-tumor activity in preclinical models and clinical settings. Based on the available data, Pemigatinib appears to show a higher objective response rate and longer median overall survival in clinical trials for previously treated FGFR2-fusion positive cholangiocarcinoma. However, it is crucial to note the absence of direct head-to-head comparative preclinical studies, and these clinical results are from separate trials. Further research, including direct comparative preclinical and clinical studies, is warranted to definitively establish the superior agent for this patient population.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pemigatinib? [synapse.patsnap.com]
- 3. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pemigatinib in cholangiocarcinoma with a FGFR2 rearrangement or fusion PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pemigatinib Effective in Patients with Cholangiocarcinoma and FGFR2 Fusion or Rearrangement Oncology Practice Management [oncpracticemanagement.com]
- 6. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]



- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Cell viability assay [bio-protocol.org]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. qedtx.com [qedtx.com]
- To cite this document: BenchChem. [Head-to-head comparison of Infigratinib Phosphate and Pemigatinib in FGFR2-fusion models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608101#head-to-head-comparison-of-infigratinib-phosphate-and-pemigatinib-in-fgfr2-fusion-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com